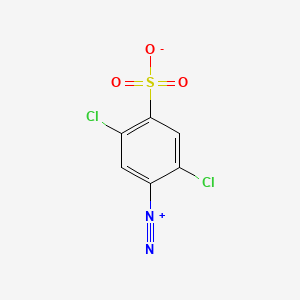
p-Nitrophenol tin(II) salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
p-Nitrophenol tin(II) salt: is a chemical compound that combines p-nitrophenol with tin(II) ions. p-Nitrophenol, also known as 4-nitrophenol, is an aromatic compound with the chemical formula C6H5NO3. It is a yellow crystalline solid that is soluble in water and organic solvents. Tin(II) ions, on the other hand, are derived from tin, a post-transition metal. The combination of these two components results in a compound with unique properties and applications in various fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Hydrolysis of 4-chloronitrobenzene: This method involves the hydrolysis of 4-chloronitrobenzene in the presence of a base such as sodium hydroxide to produce p-nitrophenol. The p-nitrophenol is then reacted with tin(II) chloride to form p-nitrophenol tin(II) salt.
Nitration of Phenol: Phenol is nitrated using a mixture of nitric acid and sulfuric acid to produce p-nitrophenol. The p-nitrophenol is then reacted with tin(II) chloride to form the desired compound.
Industrial Production Methods: The industrial production of this compound typically involves large-scale nitration of phenol followed by reaction with tin(II) chloride. The process is optimized for high yield and purity, with careful control of reaction conditions to ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions:
Reduction: p-Nitrophenol tin(II) salt can undergo reduction reactions where the nitro group is reduced to an amine group. Common reducing agents include sodium borohydride and hydrogen gas.
Substitution: The compound can participate in substitution reactions where the nitro group is replaced by other functional groups. This can be achieved using various reagents depending on the desired product.
Complexation: Tin(II) ions can form complexes with other ligands, leading to the formation of coordination compounds.
Common Reagents and Conditions:
Reducing Agents: Sodium borohydride, hydrogen gas.
Substitution Reagents: Halogens, alkylating agents.
Complexation Reagents: Ligands such as phosphines and amines.
Major Products:
Reduction: p-Aminophenol.
Substitution: Various substituted phenols.
Complexation: Tin(II) coordination complexes.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: p-Nitrophenol tin(II) salt is used as a catalyst in various organic reactions, including reductions and substitutions.
Analytical Chemistry: The compound is used in spectrophotometric analysis due to its distinct absorption properties.
Biology:
Enzyme Inhibition: this compound is studied for its potential to inhibit certain enzymes, making it useful in biochemical research.
Medicine:
Drug Development: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry:
Manufacturing: this compound is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of p-nitrophenol tin(II) salt involves its interaction with molecular targets such as enzymes and receptors. The nitro group of p-nitrophenol can undergo reduction to form reactive intermediates that interact with biological molecules. Tin(II) ions can form complexes with various ligands, influencing the activity of enzymes and other proteins. The compound’s effects are mediated through these interactions, leading to changes in biochemical pathways and cellular functions.
Vergleich Mit ähnlichen Verbindungen
4-Nitrophenol: Similar in structure but lacks the tin(II) component.
2-Nitrophenol: An isomer of p-nitrophenol with different chemical properties.
4-Aminophenol: A reduction product of p-nitrophenol with different reactivity.
Uniqueness: p-Nitrophenol tin(II) salt is unique due to the presence of both the nitrophenol and tin(II) components. This combination imparts distinct chemical and physical properties, making it useful in a variety of applications that are not possible with other similar compounds.
Eigenschaften
CAS-Nummer |
57936-22-8 |
|---|---|
Molekularformel |
C6H4NO3Sn+ |
Molekulargewicht |
256.81 g/mol |
IUPAC-Name |
4-nitrophenolate;tin(2+) |
InChI |
InChI=1S/C6H5NO3.Sn/c8-6-3-1-5(2-4-6)7(9)10;/h1-4,8H;/q;+2/p-1 |
InChI-Schlüssel |
AJECNOLXAVPEFR-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC(=CC=C1[N+](=O)[O-])[O-].[Sn+2] |
Verwandte CAS-Nummern |
100-02-7 (Parent) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-[7-(Benzenesulfonyl)-4-chloroisoquinolin-1-yl]guanidine;hydrochloride](/img/structure/B13761552.png)








